(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. Its structure includes an amino group, a hydroxyl group, and two bromine atoms attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromobenzaldehyde and (S)-alaninol.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of thiol or amine derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL: Similar structure but with chlorine atoms instead of bromine.
(3S)-3-Amino-3-(3,5-difluorophenyl)propan-1-OL: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
Bromine Atoms: The presence of bromine atoms in (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL imparts unique reactivity and properties compared to its chloro and fluoro analogs.
Chiral Center: The chiral center at the 3-position adds to its stereochemical complexity and potential for enantioselective reactions.
This comprehensive overview highlights the significance of this compound in various scientific domains
Properties
Molecular Formula |
C9H11Br2NO |
---|---|
Molecular Weight |
309.00 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Br2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1 |
InChI Key |
YOJSXYOARUKVNT-VIFPVBQESA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Br)Br)[C@H](CCO)N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C(CCO)N |
Origin of Product |
United States |
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